molecular formula C14H13F3N2OS B2478746 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863512-54-3

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2478746
CAS No.: 863512-54-3
M. Wt: 314.33
InChI Key: LWXPQHCQDPFZRF-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a 2-methylthiazole moiety linked via an ethyl spacer to a 4-(trifluoromethyl)benzamide group. This structure combines the aromatic electron-withdrawing trifluoromethyl group with the heterocyclic thiazole ring, which is known for its bioactivity in medicinal and agrochemical contexts. Key structural attributes include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties.
  • Ethyl spacer: Balances steric effects while maintaining electronic communication between the thiazole and benzamide groups.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)6-7-18-13(20)10-2-4-11(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPQHCQDPFZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Benzamide Structure: The final step involves the coupling of the thiazole derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Synthesis Route Spectral Features (IR/NMR) Potential Applications References
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-fluorobenzamide 2-phenylthiazole, 4-fluorobenzamide Similar coupling of thiazole-ethylamine with fluorobenzoyl chloride IR: C=O ~1680 cm⁻¹; NMR: Fluorine coupling in benzamide Agrochemical research
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Sulfonyl groups, triazole-thione tautomers Multi-step synthesis involving Friedel-Crafts and cyclization IR: νC=S ~1247–1255 cm⁻¹; No C=O bands in triazole tautomers Tyrosinase inhibition
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Piperazine, thiophene, cyanophenyl Alkylation of piperazine derivatives with benzamide intermediates NMR: Piperazine protons at δ 2.5–3.5 ppm; MS: m/z consistent with MW Receptor ligand development
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide Triazole-thiol, aminothiazole, sulfanyl linker Sequential alkylation and cyclization IR: νNH ~3300 cm⁻¹; NMR: Triazole protons at δ 7.8–8.2 ppm Tyrosinase inhibition

Key Comparative Insights

Unlike piperazine-containing benzamides , the absence of a basic nitrogen in the target molecule may reduce off-target interactions with neurotransmitter receptors.

Synthetic Complexity :

  • The target compound’s synthesis is less complex than triazole-thiones or triazole-sulfanyl derivatives , which require multi-step cyclization and tautomer control.

Spectral Differentiation :

  • The C=O stretch in the target compound (~1680 cm⁻¹) aligns with benzamide derivatives, while triazole-thiones lack this band due to tautomerization.
  • NMR shifts for the ethyl spacer (δ ~3.5–4.0 ppm for CH₂ groups) differentiate it from bulkier spacers in piperazine-linked analogues .

Excluded Structural Motifs :

  • excludes compounds with thiazolemethylthio or nitro-substituted benzamides , highlighting that the target compound’s methylthiazole and trifluoromethyl groups avoid structural features linked to undesired bioactivity .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13F3N2OS
  • Molecular Weight : 304.32 g/mol
  • CAS Number : [Insert CAS number if available]

The biological activity of this compound appears to be linked to its interaction with specific cellular pathways. The thiazole moiety is known for its role in modulating various biological processes, including:

  • Antitumor Activity : Thiazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. The presence of the thiazole ring enhances the compound's ability to induce apoptosis in tumor cells through mechanisms such as inhibition of Bcl-2 proteins and activation of caspases .
  • Anti-inflammatory Effects : Research indicates that compounds containing thiazole structures can inhibit the expression of inflammatory markers such as iNOS and COX-2 in macrophages, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

A study evaluated the cytotoxic effects of several thiazole derivatives, revealing that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent antitumor properties .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92Apoptosis induction
Compound BJurkat (human T leukemia)1.98 ± 1.22Bcl-2 inhibition

Anti-inflammatory Activity

In another investigation, thiazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. The results showed a significant reduction in iNOS and COX-2 mRNA expression levels at non-cytotoxic concentrations .

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CiNOS: 75%, COX-2: 70%10
Compound DiNOS: 65%, COX-2: 60%10

Case Study 1: Anticancer Efficacy

A recent study published in MDPI explored the anticancer efficacy of various thiazole derivatives, including this compound. The compound was found to significantly inhibit cell proliferation in vitro and showed promise in vivo using xenograft models .

Case Study 2: Inflammatory Response Modulation

Another research article highlighted the role of thiazole-based compounds in modulating inflammatory responses. The study demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in a mouse model of inflammation .

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